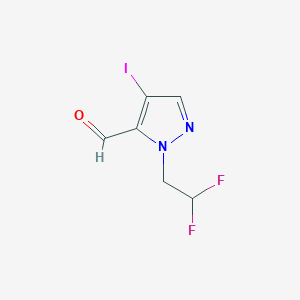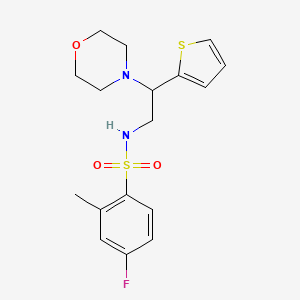![molecular formula C25H32N2O4 B2900991 (1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide CAS No. 945551-93-9](/img/structure/B2900991.png)
(1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is a complex organic compound known for its unique structural properties. This compound features a cyclopropane ring substituted with two hydroxy-phenylmethylethyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopropane ring, followed by the introduction of the hydroxy-phenylmethylethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structural features allow it to bind selectively to certain biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicine, (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide involves its interaction with specific molecular targets. The hydroxy-phenylmethylethyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
(1R,2S)-1-N,2-N-bis[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3,3-dimethylcyclopropane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2)21(23(30)26-19(15-28)13-17-9-5-3-6-10-17)22(25)24(31)27-20(16-29)14-18-11-7-4-8-12-18/h3-12,19-22,28-29H,13-16H2,1-2H3,(H,26,30)(H,27,31)/t19-,20-,21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVHSSUGAURAX-MYGLTJDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CC3=CC=CC=C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)CO)C(=O)N[C@@H](CC3=CC=CC=C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-1-methyl-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2900908.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)



![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)
